N-Bromoacetyl-2-iodo-5-methoxytryptamine
Description
Contextualization within Indoleamine Receptor Ligand Chemistry
Indoleamine receptors, a class of G protein-coupled receptors, are the targets of key endogenous signaling molecules like serotonin (B10506) and melatonin (B1676174). These receptors are involved in a wide array of physiological processes, including the regulation of sleep-wake cycles, mood, and circadian rhythms. sigmaaldrich.com The development of synthetic ligands that can selectively bind to these receptors is crucial for understanding their function and for the development of new therapeutic agents. nih.gov
N-Bromoacetyl-2-iodo-5-methoxytryptamine fits within this context as a synthetic indoleamine derivative designed to interact with melatonin receptors. smolecule.com Its structure is based on the core tryptamine (B22526) scaffold, which is also present in serotonin and melatonin. The modifications at the 2-position (iodine) and on the amine group (bromoacetyl) are key to its specific utility in research. The bromoacetyl group, in particular, is a reactive moiety that allows the molecule to form a covalent bond with its target receptor, a process known as affinity labeling. smolecule.com
Historical Significance and Initial Characterization as a Melatoninergic Ligand
The primary historical significance of this compound lies in its use as an affinity label for melatonin binding sites. In the early 1990s, researchers were actively working to identify and characterize the proteins that bind melatonin in the brain. A 1991 study by Laudon and Zisapel was instrumental in this effort. They synthesized this compound and its radiolabeled version to identify melatonin binding proteins in rat brain synaptosomes. Their research demonstrated that this compound caused a time- and concentration-dependent irreversible inhibition of 2-[¹²⁵I]iodomelatonin binding, a hallmark of an affinity label.
Subsequent research in the field further explored the utility of similar compounds. For instance, a 1993 study by Chong and colleagues investigated the effects of a related compound, N-bromoacetyl-5-methoxytryptamine, on melatonin binding in chicken brain membranes. nih.gov While this particular study did not find evidence for specific affinity labeling in that model system, it highlights the scientific interest in using such bromoacetylated tryptamine derivatives to probe the melatonin system. nih.gov
These early studies were crucial in the characterization of melatonin receptors before their molecular cloning and have contributed to our understanding of the pharmacological profile of these receptors.
Nomenclatural and Abbreviational Conventions in Scientific Literature (e.g., BIM, BMNEP)
In scientific literature and among chemical suppliers, this compound is often referred to by abbreviations for the sake of brevity. The most common abbreviation is BIM . This acronym is derived from its chemical name: B romoacetyl-i odo-m ethoxytryptamine.
Another abbreviation that is sometimes used is BMNEP . While the etymology of this acronym is less clear from the available literature, it is listed as a synonym in the catalogs of some chemical suppliers. evitachem.com The use of these abbreviations is standard practice in the field of pharmacology to simplify the naming of complex chemical structures.
Detailed Research Findings
The utility of this compound as a research tool stems from its ability to act as an irreversible ligand at melatonin receptors. smolecule.com This property is conferred by the bromoacetyl group, which can form a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the binding pocket of the receptor. This irreversible binding effectively "tags" the receptor protein, allowing for its isolation and identification.
The 1991 study by Laudon and Zisapel provided key insights into the interaction of BIM with melatonin binding sites. They found that the irreversible binding of BIM was specific, as it could be prevented by the presence of melatonin and other known melatonin receptor ligands. This competitive inhibition demonstrated that BIM was indeed targeting the melatonin binding sites.
The following table summarizes the key findings from early research on this compound and related compounds:
| Feature | Observation | Reference |
| Binding Nature | Irreversible inhibition of 2-[¹²⁵I]iodomelatonin binding | Laudon & Zisapel, 1991 |
| Mechanism | Time- and concentration-dependent inhibition | Laudon & Zisapel, 1991 |
| Specificity | Inhibition of binding prevented by melatonin and other melatoninergic ligands | Laudon & Zisapel, 1991 |
| Application | Identification of melatonin binding proteins in rat brain | Laudon & Zisapel, 1991 |
| Related Compound Study | N-bromoacetyl-5-methoxytryptamine displaced specific 2-[¹²⁵I]iodomelatonin binding in chicken brain membranes | Chong et al., 1993 nih.gov |
Physicochemical Properties
The physicochemical properties of this compound are important for its handling and use in experimental settings. While detailed experimental data is not extensively published in the primary literature, information can be gleaned from chemical supplier databases.
| Property | Value/Description |
| Molecular Formula | C₁₃H₁₄BrIN₂O₂ |
| Molecular Weight | 437.07 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol |
| IUPAC Name | 2-bromo-N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrIN2O2/c1-19-8-2-3-11-10(6-8)9(13(15)17-11)4-5-16-12(18)7-14/h2-3,6,17H,4-5,7H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEQIOCRTCGDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCNC(=O)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159884 | |
| Record name | N-Bromoacetyl-2-iodo-5-methoxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136669-49-3 | |
| Record name | N-Bromoacetyl-2-iodo-5-methoxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136669493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Bromoacetyl-2-iodo-5-methoxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Bromoacetyl 2 Iodo 5 Methoxytryptamine
Precursor Compounds and Starting Materials for Tryptamine-Based Synthesis
The successful synthesis of complex tryptamine (B22526) derivatives like N-Bromoacetyl-2-iodo-5-methoxytryptamine is highly dependent on the selection of appropriate starting materials. These precursors provide the core indole (B1671886) scaffold, which is then further functionalized.
Utilization of 5-Methoxytryptamine (B125070) Scaffolds
5-Methoxytryptamine is a crucial and widely utilized precursor in the synthesis of a variety of substituted tryptamines. ntnu.no Its availability and the presence of the methoxy (B1213986) group at the 5-position of the indole ring make it an ideal starting point for creating derivatives with specific pharmacological profiles. The synthesis of this compound logically commences with this scaffold, which already possesses the desired substituent at the C5 position. The subsequent synthetic steps then focus on the introduction of the iodo and N-bromoacetyl groups. An alternate pathway for the formation of related compounds involves the O-methylation of serotonin (B10506) to produce 5-methoxytryptamine, which is then N-acetylated. nih.gov
Derivations from Melatonin (B1676174) Analogues (e.g., 2-iodomelatonin)
Melatonin and its analogues, such as 2-iodomelatonin (B1662258), also serve as important precursors or reference compounds in the synthesis of related molecules. nih.gov While the direct conversion of 2-iodomelatonin to this compound is not the primary route, the synthetic strategies employed to produce 2-iodomelatonin can inform the iodination step at the C2 position of the 5-methoxytryptamine scaffold. The established chemistry for introducing a halogen at this specific position on the indole ring of melatonin provides a valuable precedent for the synthesis of the target compound.
Strategies for N-Bromoacetylation
The introduction of the bromoacetyl group at the nitrogen atom of the tryptamine side chain is a critical step in imparting specific reactivity to the molecule. This functional group can act as an alkylating agent, allowing the molecule to form covalent bonds with biological targets.
Reaction with Bromoacetyl Bromide (e.g., Schotten–Baumann variant)
A common and effective method for the N-bromoacetylation of amines is the Schotten-Baumann reaction or a variation thereof. This reaction typically involves the use of an acyl halide, in this case, bromoacetyl bromide, in the presence of a base to neutralize the hydrogen bromide byproduct. The reaction is generally carried out in a two-phase system (an aqueous base and an organic solvent containing the amine and acyl halide) or in a single organic solvent with a suitable base. For the synthesis of this compound, the 2-iodo-5-methoxytryptamine (B8276838) intermediate would be reacted with bromoacetyl bromide under basic conditions to yield the final product. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
| Reaction Component | Function | Example |
| Amine Substrate | The molecule to be acylated | 2-iodo-5-methoxytryptamine |
| Acylating Agent | Provides the bromoacetyl group | Bromoacetyl bromide |
| Base | Neutralizes the HBr byproduct | Sodium hydroxide, triethylamine |
| Solvent System | Dissolves reactants | Dichloromethane, water/organic biphasic |
Methods for Iodination at the C2-Position of the Indole Ring
The introduction of an iodine atom at the C2 position of the indole ring is a key structural feature of this compound. This modification significantly alters the electronic properties of the indole ring and can influence the molecule's interaction with biological targets.
Direct Halogenation Approaches (e.g., analogy from 2-bromomelatonin synthesis)
Direct halogenation of the indole ring at the C2 position can be challenging due to the high reactivity of the C3 position. However, specific methods have been developed to achieve regiospecific C2-halogenation. An analogous approach to the synthesis of 2-bromomelatonin can be applied here. For the synthesis of 2-iodo-5-methoxytryptamine, a direct iodination method can be employed. This involves the reaction of 5-methoxytryptamine with an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. The reaction is typically performed in a suitable solvent at a specific temperature to favor iodination at the C2 position. The regiospecific iodination of indole and 5-methoxyindole (B15748) has been described as a pathway to producing the corresponding 2-iodotryptamines. lookchem.com
| Parameter | Details |
| Starting Material | 5-Methoxytryptamine |
| Iodinating Agent | Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) |
| Reaction Goal | Regiospecific iodination at the C2 position of the indole ring |
| Product | 2-iodo-5-methoxytryptamine |
Halogen Exchange Reactions (e.g., substitution of bromine with sodium iodide)
Halogen exchange reactions represent a fundamental method in organic synthesis for the introduction of a different halogen atom into a molecule. westminster.ac.uk The Finkelstein reaction is a classic example of such a transformation, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide using a solution of sodium iodide in acetone. wikipedia.org This reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org
While direct experimental data on halogen exchange reactions for this compound is not extensively documented in the provided search results, the principles of the Finkelstein reaction can be applied hypothetically. For instance, the bromine atom on the N-acetyl group of a related compound, N-bromoacetyl-5-methoxytryptamine, could potentially be substituted with another halogen, such as iodine, through a nucleophilic substitution reaction. wikipedia.org
A general representation of this type of reaction is as follows:
R-Br + NaI → R-I + NaBr
In this hypothetical reaction, "R" would represent the 2-iodo-5-methoxytryptamine moiety. The efficiency of such a reaction would depend on factors like the solvent, temperature, and the reactivity of the substrate. wikipedia.org
Table 1: Key Aspects of Halogen Exchange Reactions
| Reaction Type | Typical Reagents | Driving Force | Applicability |
|---|---|---|---|
| Finkelstein Reaction | Sodium iodide (NaI) in acetone | Precipitation of insoluble sodium halide (NaCl, NaBr) | Conversion of alkyl chlorides/bromides to alkyl iodides wikipedia.org |
Preparation of Radiolabeled Analogues
Radiolabeled analogues of bioactive molecules are indispensable tools in receptor binding studies, allowing for the quantification and characterization of receptor sites in various tissues. The introduction of a radioactive isotope, such as Iodine-125 (¹²⁵I), provides a highly sensitive method for detecting and tracking the molecule of interest.
While the specific synthesis of a radiolabeled analogue termed "2-[¹²⁵I]BIM" directly from this compound is not explicitly detailed, the synthesis of structurally related radiolabeled compounds, such as 2-[¹²⁵I]iodomelatonin, provides a well-established precedent for the methodologies that would be employed. nih.gov The synthesis of a radiolabeled version of N-acetyl-2-iodo-5-methoxytryptamine would likely involve the introduction of the ¹²⁵I isotope at the 2-position of the indole ring.
The general steps for such a synthesis would include:
Preparation of the precursor: Synthesis of N-acetyl-5-methoxytryptamine.
Radioiodination: Introduction of ¹²⁵I at the C2 position of the indole ring using a suitable radioiodinating agent and oxidizing agent.
Purification: Separation of the desired radiolabeled product from unreacted precursors and byproducts, often accomplished using high-performance liquid chromatography (HPLC).
The resulting radioligand, 2-[¹²⁵I]iodo-N-acetyl-5-methoxytryptamine, would be a valuable tool for characterizing melatonin receptors or other potential binding sites. nih.gov
Table 2: General Steps in the Synthesis of Radiolabeled Analogues
| Step | Description | Common Techniques |
|---|---|---|
| Precursor Synthesis | Chemical synthesis of the non-radiolabeled molecule to be tagged. | Standard organic synthesis methods. google.comgoogle.com |
| Radioiodination | Introduction of the radioactive iodine isotope (e.g., ¹²⁵I) into the precursor molecule. | Electrophilic substitution using reagents like Na¹²⁵I and an oxidizing agent (e.g., Chloramine-T). |
| Purification | Isolation of the pure radiolabeled compound. | High-Performance Liquid Chromatography (HPLC). |
Comparative Analysis of Synthetic Routes: Efficiency and Regioselectivity Considerations
For the synthesis of this compound, several key steps must be considered:
Iodination of the Indole Ring: The introduction of iodine at the C2 position of the 5-methoxytryptamine scaffold must be highly regioselective. Direct iodination of tryptamines can sometimes lead to mixtures of products, so the choice of iodinating agent and reaction conditions is crucial to favor substitution at the desired position.
N-Bromoacetylation: The acylation of the primary amine of 2-iodo-5-methoxytryptamine with bromoacetyl bromide or a related reagent is generally a high-yielding reaction. However, care must be taken to avoid side reactions, such as reaction with the indole nitrogen.
Regioselectivity in the iodination step is a critical consideration. The electron-rich nature of the indole ring can lead to substitution at multiple positions. The use of specific directing groups or carefully chosen reaction conditions is often necessary to achieve high regioselectivity for the C2 position.
Table 3: Factors in Evaluating Synthetic Routes
| Factor | Description | Importance |
|---|---|---|
| Overall Yield | The amount of final product obtained relative to the theoretical maximum. | High, as it determines the economic and practical feasibility of the synthesis. |
| Regioselectivity | The preference for reaction at one position over other possible positions. | Crucial for obtaining the desired isomer and avoiding difficult purification steps. |
| Number of Steps | The total number of individual reactions required to obtain the final product. | Fewer steps are generally preferred to improve overall efficiency and reduce waste. |
| Availability of Starting Materials | The accessibility and cost of the initial chemical inputs. | Important for the scalability and cost-effectiveness of the synthesis. |
Molecular Mechanisms of Action: Receptor Interactions and Covalent Modification
Characterization as an Irreversible Ligand for Melatonin (B1676174) Receptors
N-Bromoacetyl-2-iodo-5-methoxytryptamine has been characterized as an irreversible ligand for melatonin receptors in specific mammalian models. nih.govnih.gov Unlike standard ligands that bind reversibly, this compound forms a stable, covalent bond with the receptor protein, leading to persistent inhibition of normal receptor function. This irreversible nature has made it a valuable tool for identifying and characterizing the protein components of melatonin binding sites. nih.gov
In studies utilizing rat and Syrian hamster brain synaptosomes, this compound demonstrated a time and concentration-dependent irreversible inhibition of 2-[¹²⁵I]iodomelatonin binding. nih.govnih.gov Incubation of brain membrane preparations with the compound led to a progressive and lasting reduction in the ability of the radioligand to bind to its target sites. This inhibition persisted even after procedures that would typically remove non-covalently bound ligands, confirming the irreversible nature of the interaction. The inhibitory effect was shown to increase with both higher concentrations of the compound and longer incubation times, a hallmark of covalent bond formation. nih.gov
The key to the compound's irreversible action is the N-bromoacetyl group. This moiety is a potent electrophile that functions as an alkylating agent, enabling it to react with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) within the receptor's binding pocket. This reaction results in the formation of a stable covalent bond between the ligand and the receptor protein. nih.govnih.gov
Experiments using the radiolabeled version of the compound, N-bromoacetyl-2-[¹²⁵I]iodo-5-methoxytryptamine, provided direct evidence for this mechanism. The radiolabel was found to be covalently incorporated into several distinct protein bands in rat and hamster brain membranes, indicating that the compound had physically and permanently attached to these proteins. nih.govnih.gov
| Species | Identified Protein Molecular Weights (kDa) | Reference |
|---|---|---|
| Rat | 92, 55, 45 | nih.gov |
| Syrian Hamster | 92, 55, 45 | nih.gov |
Affinity Labeling for Identification of Melatonin Binding Proteins
Affinity labeling is a technique used to specifically and covalently tag binding sites of macromolecules. BIM was developed as a chemically reactive melatonin derivative for this purpose. core.ac.uk Its utility has been demonstrated in identifying melatonin binding proteins in the brains of various species. nih.govnih.gov
Use in Rat Brain Synaptosomes
In studies using rat brain synaptosomes, BIM was instrumental in identifying specific melatonin binding proteins. nih.gov The incubation of synaptosomes with BIM led to a time and concentration-dependent irreversible inhibition of 2-[¹²⁵I]iodomelatonin binding, a radioligand commonly used to label melatonin receptors. nih.govdoi.org
The radioactive form of BIM, N-bromoacetyl-2-[¹²⁵I]iodo-5-methoxytryptamine ([¹²⁵I]BIM), was observed to covalently attach to three specific polypeptides. nih.govdoi.org The labeling of these proteins was significantly inhibited by the presence of melatonin, 2-iodomelatonin (B1662258), and non-radioactive BIM, but not by related compounds like 5-methoxytryptamine (B125070) or N-acetyl serotonin (B10506). nih.gov This specificity confirmed that the identified polypeptides are indeed melatonin binding proteins. nih.govdoi.org
| Identified Polypeptide (Apparent Molecular Weight) | Key Findings | Reference |
|---|---|---|
| 92 kDa | Covalent labeling by [¹²⁵I]BIM was markedly inhibited by melatonin, indicating specific binding. | nih.govdoi.org |
| 55 kDa | ||
| 45 kDa |
Use in Syrian Hamster Brain Synaptosomes
Similar research conducted on synaptosomes from the Syrian hamster brain yielded comparable results, reinforcing the identity of the melatonin binding proteins. nih.gov Incubation with BIM caused a concentration-dependent, irreversible inhibition of 2-[¹²⁵I]iodomelatonin binding. nih.gov The radioactive ligand, [¹²⁵I]BIM, covalently labeled three proteins with the same apparent molecular weights as those found in the rat brain. nih.gov
A notable finding in the hamster brain study was the differential inhibition of labeling by the melatonin antagonist N-(1,4 dinitrophenyl)-5-methoxytryptamine (ML-23). nih.gov While the incorporation of [¹²⁵I]BIM into all three proteins was inhibited by melatonin and 2-iodomelatonin, ML-23 selectively inhibited the labeling of the 45 kDa protein. nih.gov This suggests potential pharmacological differences between the identified binding proteins. nih.gov
| Identified Polypeptide (Apparent Molecular Weight) | Inhibition of Labeling | Reference |
|---|---|---|
| 92 kDa | Inhibited by BIM, 2-iodomelatonin, and melatonin. | nih.gov |
| 55 kDa | ||
| 45 kDa | Inhibited by BIM, 2-iodomelatonin, melatonin, and selectively by the antagonist ML-23. |
Methodologies for Protein Labeling and Analysis (e.g., SDS Polyacrylamide Gel Electrophoresis)
The primary method used to analyze the proteins covalently labeled by [¹²⁵I]BIM is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). core.ac.uknih.gov This technique is fundamental for separating proteins based on their molecular mass.
In these experiments, after the synaptosomes are incubated with [¹²⁵I]BIM, the cell membranes are solubilized, and the proteins are denatured. core.ac.uk The protein mixture is then loaded onto a polyacrylamide gel and subjected to an electric field. The SDS detergent coats the proteins with a uniform negative charge, ensuring that their migration through the gel is primarily determined by their size. Smaller proteins move more quickly through the gel matrix than larger ones.
Following electrophoresis, the positions of the radiolabeled proteins are detected by autoradiography. core.ac.uk This process reveals distinct bands on the gel, each corresponding to a polypeptide that has been covalently modified by [¹²⁵I]BIM. The molecular weights of these labeled proteins are estimated by comparing their migration distance to that of known molecular weight standards run on the same gel. core.ac.uk This methodology allowed for the precise determination of the apparent molecular masses of the melatonin binding proteins as 92, 55, and 45 kDa. nih.govnih.gov
Coupling to G-Proteins and Downstream Intracellular Signaling Pathways
The melatonin binding proteins that this compound labels are G-protein-coupled receptors (GPCRs), specifically the MT1 and MT2 receptor subtypes. wikipedia.orgnih.govmdpi.com These receptors initiate intracellular signaling cascades upon activation. nih.gov
Both MT1 and MT2 receptors primarily couple to inhibitory G-proteins of the Gi/o family. nih.gov Activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase. researchgate.netfrontiersin.org This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn decreases the activity of protein kinase A (PKA). researchgate.netnih.gov
In addition to the primary Gi-mediated pathway, melatonin receptors can signal through other G-proteins depending on the cell type and receptor dimerization status. nih.gov MT2 receptors, and heterodimers of MT1 and MT2, can couple to Gq/11 proteins. mdpi.comresearchgate.net Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two different second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.gov IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG and Ca²⁺ together activate protein kinase C (PKC). researchgate.net
These initial signals can influence further downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, which plays a role in various cellular processes. nih.govnih.govresearchgate.net The specific downstream effects are highly dependent on the cellular context and the specific combination of receptor subtypes present. nih.gov
Structure Activity Relationships Sar in the Context of Melatonin Analogues
Influence of Indole (B1671886) Ring Substituents (e.g., 2-iodine, 5-methoxy) on Ligand Activity
Substitutions on the indole ring of the tryptamine (B22526) scaffold are a key determinant of ligand activity at melatonin (B1676174) receptors. The 5-methoxy group, a characteristic feature of melatonin, is considered crucial for high-affinity binding. This group is believed to engage in hydrogen bonding with complementary amino acid residues within the receptor's binding site psu.edu.
The introduction of a substituent at the C2 position of the indole ring can significantly enhance binding affinity. Specifically, the substitution of an iodine atom at this position, as seen in the well-characterized ligand 2-iodomelatonin (B1662258), results in a potent melatonin agonist with exceptionally high affinity for both MT1 and MT2 receptors wikipedia.orgtocris.com. Optimization of substituents at the C2 position has led to compounds with picomolar affinity, a substantial increase compared to the nanomolar affinity of melatonin itself nih.gov. This suggests that the C2 position may be involved in a crucial binding interaction within the receptor pocket acs.orgnih.gov. The combination of the 5-methoxy group and the 2-iodo substituent, therefore, creates a pharmacophore with a very high affinity for melatonin receptors.
Role of the N-Acyl Chain (Bromoacetyl Group) in Receptor Recognition and Irreversible Binding
The N-acyl side chain of melatonin analogues plays a fundamental role in both receptor affinity and the nature of the biological activity (agonist versus antagonist). The N-acetyl group of melatonin is important for maintaining both high affinity and agonist activity nih.gov. Modifications to this group can lead to significant changes in the pharmacological profile.
The N-bromoacetyl group in N-Bromoacetyl-2-iodo-5-methoxytryptamine is of particular interest due to its potential for irreversible binding. The bromoacetyl moiety is an electrophilic group capable of forming a covalent bond with nucleophilic residues (such as cysteine or histidine) in the receptor's binding site. This type of interaction, known as affinity labeling, can lead to irreversible receptor inactivation. Studies on related compounds like N-bromoacetyl-5-methoxytryptamine (BraMT) have explored this potential for irreversible ligand binding westminster.ac.uknih.gov. However, experiments using BraMT in chicken brain membranes did not provide conclusive evidence of specific, irreversible labeling of melatonin receptors, as multiple proteins were labeled non-specifically westminster.ac.uknih.gov. Despite this, the concept remains a key strategy in receptor pharmacology for mapping binding sites. The N-acyl chain's length and composition are critical; for instance, replacing the N-acetyl group with a cyclopropyl (B3062369) group has been shown to decrease both receptor affinity and biological activity nih.gov.
Comparative Analysis of Binding Affinities and Agonist Potencies with Melatonin and other Tryptamines
The specific substitutions on this compound suggest it would have a high binding affinity, primarily driven by the 2-iodo and 5-methoxy groups on the indole ring. To understand its potency, it is useful to compare it with melatonin and its key precursor, 2-iodomelatonin.
2-Iodomelatonin is a well-established full agonist at MT1 and MT2 receptors and is one of the most potent known ligands wikipedia.orgtocris.com. Its affinity is significantly higher than that of melatonin. The introduction of various substituents at the C2 position of 5-methoxy-N-acyltryptamines has been shown to produce compounds with affinities in the picomolar range nih.gov. In contrast, tryptamines lacking the 5-methoxy group or the N-acetyl chain, such as serotonin (B10506), exhibit significantly lower affinity for melatonin receptors sigmaaldrich.com.
| Compound | Target Receptor | Binding Affinity (pKi) | Reference |
|---|---|---|---|
| 2-Iodomelatonin | Human MT1 | 10.55 | tocris.com |
| 2-Iodomelatonin | Human MT2 | 9.87 | tocris.com |
| Melatonin | Various | Nanomolar (nM) range | nih.gov |
| 2-Substituted 5-methoxy-N-acyltryptamines | Quail Brain | Picomolar (pM) range | nih.gov |
This table presents binding affinity data for key melatonin analogues. pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.
Implications of Conformational Restrictions on Receptor Interaction
The flexibility of the C3 amidoethane side chain is another critical factor influencing how melatonin analogues interact with their receptors. Studies on conformationally restricted analogues have provided valuable insights into the optimal orientation of this side chain for binding acs.orgnih.gov. These studies suggest that the side chain likely adopts a specific gauche or anti conformation within the binding pocket. By synthesizing and testing rigid or semi-rigid analogues where the side chain's conformation is locked, researchers can probe the geometric requirements of the melatonin binding site nih.govresearchgate.net. The ability of the N-acyl chain to adopt the correct conformation is essential for effective receptor recognition and activation. Any steric hindrance introduced by bulky substituents that prevent the optimal conformation can lead to a decrease in binding affinity and biological activity nih.gov.
Applications As Pharmacological Tools in Neurobiological Research
Probing Melatoninergic System Function and Receptor Localization
N-Bromoacetyl-2-iodo-5-methoxytryptamine serves as a crucial tool for probing the function of the melatoninergic system due to its nature as an irreversible ligand for the MT2 melatonin (B1676174) receptor. nih.gov By forming a covalent bond with the receptor, it can produce a sustained activation, allowing for the prolonged study of receptor-mediated signaling pathways without the need for continuous administration of an agonist. This irreversible binding is also advantageous in studies aimed at receptor localization. By tagging the compound, for instance with a radioactive isotope, it can be used to map the distribution of MT2 receptors in different brain regions and peripheral tissues. This provides valuable insights into the anatomical areas where melatonin exerts its effects.
Elucidation of Receptor-Mediated Electrophysiological Effects
The compound has been instrumental in clarifying the electrophysiological consequences of melatonin receptor activation, particularly within the hippocampus, a brain region critical for learning and memory.
In ex vivo studies utilizing mouse hippocampal slices, this compound has been shown to modulate synaptic transmission. nih.gov As an irreversible agonist of the MT2 receptor, its application to these tissue preparations allows for a detailed examination of how sustained receptor activation influences the communication between neurons. Research has demonstrated that the compound can mimic the initial depressive phase of melatonin's action on synaptic transmission in the hippocampus. nih.gov This suggests that the activation of MT2 receptors plays a role in dampening the efficiency of glutamatergic synapses in this region. nih.gov
Investigation of Circadian Rhythm Modulation Mechanisms
The master circadian clock in mammals is located in the suprachiasmatic nucleus (SCN) of the hypothalamus, and melatonin is a key hormonal signal that entrains this clock to the 24-hour light-dark cycle. youtube.com Pharmacological tools that interact with melatonin receptors are essential for dissecting the molecular mechanisms underlying this process. While direct studies extensively detailing the use of this compound in circadian rhythm research are not widely published, its properties as a potent and irreversible MT2 agonist make it a potentially valuable tool for such investigations. By inducing a long-lasting activation of MT2 receptors in the SCN, researchers could explore the downstream signaling cascades and changes in gene expression that are critical for phase-shifting the circadian clock. This could help to differentiate the specific roles of the MT2 receptor subtype in circadian regulation.
Utility in Radioligand Binding Assays for Receptor Characterization and Screening
Radioligand binding assays are a fundamental technique in pharmacology for characterizing receptor properties and for screening new compounds for their ability to bind to a specific receptor. nih.gov In the context of the melatoninergic system, these assays often employ a radiolabeled melatonin analog, such as 2-[125I]iodomelatonin, which binds with high affinity to melatonin receptors. nih.govnih.gov
This compound and other non-radioactive melatonin receptor ligands are utilized in these assays as "cold" competitors. By adding increasing concentrations of the unlabeled compound to the assay, researchers can measure its ability to displace the binding of the radioligand. This allows for the determination of the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound for the melatonin receptors. These studies are crucial for establishing the structure-activity relationships of a series of compounds and for identifying ligands with high affinity and selectivity for a particular receptor subtype (MT1 vs. MT2). The irreversible nature of this compound can also be exploited in these assays to study the kinetics of receptor binding and to quantify receptor density (Bmax) in a given tissue. nih.gov
Table 1: Binding Affinities of Selected Melatonin Receptor Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Melatonin | MT1 / MT2 | 0.1 - 0.5 |
| 2-Iodomelatonin (B1662258) | MT1 / MT2 | 0.02 - 0.1 |
| Ramelteon | MT1 / MT2 | ~0.03 |
| Agomelatine | MT1 / MT2 | ~0.1 |
| Luzindole | MT1 / MT2 | 10 - 50 (Antagonist) |
This table presents representative data and values may vary depending on the specific experimental conditions.
Future Directions and Advanced Research Perspectives
Development of Next-Generation Irreversible Melatonin (B1676174) Receptor Ligands
The development of irreversible ligands represents a significant step forward in receptor pharmacology. Unlike traditional reversible ligands that bind and dissociate from their targets, irreversible ligands form a stable, often covalent, bond. N-Bromoacetyl-2-iodo-5-methoxytryptamine (also referred to in literature as BMNEP) has been studied as one such compound. Research has shown that it acts as an irreversible agonist, specifically alkylating and constitutively activating the MT2 melatonin receptor. nih.gov This action was observed to cause an irreversible depression of synaptic transmission in mouse hippocampal slices, mimicking the initial phase of melatonin's own biphasic action. nih.gov
The creation of such "next-generation" tools is crucial for several research applications:
Studying Receptor Function without Confounding Variables: By permanently activating a receptor, researchers can study the downstream signaling and long-term cellular responses without the need for the continuous presence of a drug, which simplifies experimental models.
Mapping Binding Pockets: The covalent bond formed by irreversible ligands can be used to permanently tag the receptor's binding site, aiding in its structural identification and analysis.
Probing Receptor Reserve: These ligands can be used to selectively inactivate a proportion of receptors, allowing scientists to study the relationship between receptor number and physiological response.
However, the development of these tools is not without challenges. Studies on a closely related compound, N-bromoacetyl 5-methoxytryptamine (B125070) (BraMT), in chicken brain membranes revealed that while the compound could displace radiolabeled iodomelatonin, it did not appear to act as a specific irreversible label for melatonin binding sites in that model. westminster.ac.uknih.gov Instead, its radiolabeled version was found to bind to numerous proteins non-specifically. westminster.ac.uknih.gov This underscores the critical importance of validating the specificity and mechanism of action for each new ligand in different biological systems to ensure that observed effects are truly mediated by the intended target receptor. Future development will likely focus on enhancing subtype selectivity (i.e., for MT1 vs. MT2) and minimizing off-target binding to create more precise molecular probes.
Integration with Advanced Imaging and Proteomic Techniques for Receptor Studies
The unique properties of irreversible ligands like this compound make them highly suitable for integration with advanced biochemical techniques aimed at identifying and characterizing receptor proteins and their interacting partners.
Proteomic Approaches: Radiolabeled versions of tryptamine (B22526) derivatives have been successfully used in proteomic studies. For instance, 2-[125I]BraMT, a radiolabeled analogue, was used in conjunction with SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to screen for proteins it binds to in brain tissue membranes. westminster.ac.uknih.gov This technique allows for the visualization of all proteins that have been covalently labeled by the ligand. In studies using chicken brain membranes, this approach revealed that numerous proteins were labeled, which was not prevented by the presence of other melatonin ligands, suggesting a degree of non-specific binding in that particular model. westminster.ac.uknih.gov This highlights the utility of the compound in identifying potential off-target interaction sites, which is valuable information for drug development.
Advanced Imaging: While direct imaging of this compound in vivo has not been extensively documented, the development of high-affinity ligands is a critical first step toward creating imaging agents. The broader field of melatonin receptor imaging with techniques like Positron Emission Tomography (PET) has faced significant hurdles, with many candidate tracers failing due to rapid metabolism or lack of specific binding in vivo. nih.gov The structural insights gained from irreversible ligands can inform the design of more stable and selective PET tracers. Furthermore, recent breakthroughs in structural biology have yielded high-resolution 3D models of both the MT1 and MT2 receptors using X-ray crystallography, which provides an atomic-level map for designing novel ligands with improved properties for imaging and therapeutic purposes. asu.edunih.gov
Mechanistic Studies on Long-Term Receptor Modulation and Desensitization
Melatonin receptors, like many G protein-coupled receptors (GPCRs), are subject to complex regulatory mechanisms that prevent overstimulation. Understanding these processes is key to comprehending the long-term effects of both natural hormones and synthetic drugs.
Normal Receptor Desensitization: Studies have shown that prolonged exposure to melatonin itself leads to the desensitization of its receptors. oup.com This process involves several key events:
Time- and Concentration-Dependence: Pretreatment with physiological concentrations of melatonin (e.g., 30-300 pM) can decrease the number of MT2 receptors in a time- and concentration-dependent manner. nih.gov
Receptor Internalization: Upon binding to melatonin, MT2 receptors are internalized, or pulled into the cell from the surface membrane. nih.gov
Reversibility: This desensitization is typically reversible. After a short exposure to melatonin, receptor numbers can recover within hours, a process that is partially dependent on new protein synthesis. nih.gov
Supersensitization: Paradoxically, prolonged exposure to melatonin can also lead to a "supersensitization" of the signaling pathway upon withdrawal of the hormone, particularly for the MT1 receptor. nih.gov
Implications of Irreversible Activation: An irreversible agonist like this compound offers a unique tool to study these processes in greater detail. By constitutively activating the MT2 receptor nih.gov, it can induce a much more profound and persistent state of desensitization. This allows researchers to investigate the cellular response to a continuous, unrelenting activation signal. It is hypothesized that such an action would lead to an accelerated and sustained internalization and subsequent degradation of the receptor-ligand complex, providing a powerful model to study the molecular machinery responsible for receptor downregulation and turnover.
| Parameter | Effect of Melatonin Exposure on its Receptors | Receptor(s) |
| Desensitization | Occurs following exposure to physiological and supraphysiological concentrations. nih.govnih.gov | MT1 & MT2 |
| Internalization | Receptors are removed from the cell surface upon prolonged agonist exposure. nih.gov | MT2 |
| Recovery | Receptor numbers can recover after agonist withdrawal; recovery time depends on exposure concentration and duration. nih.gov | MT2 |
| Supersensitization | Increased signaling response (e.g., to forskolin) after prolonged melatonin exposure and withdrawal. nih.gov | MT1 |
This table is interactive. Click on the headers to sort.
Exploration of Additional Biological System Interactions Beyond Melatonin Receptors
While this compound is designed to target melatonin receptors, its interactions within a complex biological environment may not be exclusively limited to these primary targets. Exploring these additional interactions is a critical area for future research.
Potential Off-Target Binding: As demonstrated in studies with the related compound BraMT, the reactive bromoacetyl group has the potential to covalently bind to proteins other than melatonin receptors. westminster.ac.uknih.gov Identifying these "off-target" proteins is essential for fully understanding the compound's biological effects and for refining the design of more selective molecules.
Receptor Heterodimerization: A growing body of evidence shows that GPCRs can form complexes, or "heterodimers," with other receptors, leading to novel signaling properties. Melatonin receptors are known to heterodimerize with other receptor types, such as the serotonin (B10506) 5-HT2C receptor. nih.gov This interaction can alter the trafficking and signaling of both receptors. An irreversible ligand that "locks" the melatonin receptor in an active state could have profound and lasting consequences on the function of its partnering receptor, providing a method to study the functional significance of these receptor-receptor interactions.
Interaction with Other Melatonin Binding Sites: The melatonergic system is complex and includes more than just the high-affinity MT1 and MT2 receptors. A third binding site, formerly known as MT3, was identified and later discovered to be the enzyme quinone reductase 2. sigmaaldrich.com Although this compound is characterized by its action at MT2 receptors, future studies could explore whether it or its metabolites interact with this or other enzymes, which could unveil additional biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
